Cas no 19237-18-4 (b-D-Glucopyranose, 1-thio-,1-[(3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate])

b-D-Glucopyranose, 1-thio-,1-[(3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate] structure
19237-18-4 structure
Product Name:b-D-Glucopyranose, 1-thio-,1-[(3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate]
CAS No:19237-18-4
MF:C11H19NO10S2
MW:389.399261713028
CID:150307
PubChem ID:9576649
Update Time:2025-10-18

b-D-Glucopyranose, 1-thio-,1-[(3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate] Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranose, 1-thio-,1-[(3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate]
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate
    • EPIPROGOITRIN
    • (R)-2-hydroxy-3-butenyl-glucosinolate
    • 2(S)-Hydroxy-3-butenylglucosinolate
    • C11H19NO9S2
    • epi-Progoitrin
    • progoitrin,(S)-isomer
    • epi-progoitrin(1-)
    • 1-Thio-β-D-glucopyranose 1-[(S)-N-(hydroxysulfonyloxy)-3-hydroxy-4-penteneimidate]
    • (2S)-2-Hydroxybut-3-enylglucosinolate
    • beta-D-Glucopyranose, 1-thio-, 1-(3-hydroxy-N-(sulfooxy)-4-pentenimidate), (S)-
    • 19237-18-4
    • AI3-52767
    • Glucopyranose, 1-thio-, 1-((S)-3-hydroxy-4-pentenohydroximate) NO-(hydrogen sulfate), beta-D-
    • UNII-68D6LTC940
    • DTXSID401021966
    • beta-D-Glucopyranose, 1-thio-, 1-((3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate)
    • 1-Thio-beta-D-glucopyranose 1-((3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate)
    • 68D6LTC940
    • Q63409820
    • Inchi: 1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+/t5-,6-,8-,9+,10-,11+/m1/s1
    • InChI Key: MYHSVHWQEVDFQT-QSKOKFRPSA-N
    • SMILES: S(/C(/C[C@@H](C=C)O)=N/OS(=O)(=O)O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Computed Properties

  • Exact Mass: 389.04500
  • Monoisotopic Mass: 389.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: -1.9
  • Topological Polar Surface Area: 220Ų

Experimental Properties

  • Density: 1.79
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.65
  • PSA: 220.02000
  • LogP: -1.32980

b-D-Glucopyranose, 1-thio-,1-[(3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate] Pricemore >>

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Additional information on b-D-Glucopyranose, 1-thio-,1-[(3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate]

b-D-Glucopyranose, 1-thio-, 1-[(3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate] (CAS No. 19237-18-4): A Comprehensive Overview

b-D-Glucopyranose, 1-thio-, 1-[(3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate (CAS No. 19237-18-4) is a complex carbohydrate derivative that has garnered significant attention in the fields of medicinal chemistry and glycobiology. This compound, often referred to as Glc(1-thio) or thioglucose, is a thioether analog of glucose with a unique substitution at the C-1 position. The presence of the (3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate group adds an additional layer of complexity and functionality, making it a valuable tool in various research applications.

The structure of b-D-Glucopyranose, 1-thio-, 1-[(3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate is characterized by its six-membered pyranose ring, which is typical of glucose derivatives. The thioether linkage at the C-1 position replaces the usual oxygen atom found in natural glucose, altering its chemical properties and reactivity. The (3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate substituent introduces a sulfonate group and an imidate functionality, which can participate in various chemical reactions and interactions.

Recent studies have highlighted the potential of Glc(1-thio) derivatives in drug delivery systems and as precursors for the synthesis of glycoconjugates. The thioether linkage provides enhanced stability under certain conditions compared to the natural glycosidic bond, making it suitable for applications where stability is crucial. Additionally, the (3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate group can be functionalized to introduce targeting moieties or other bioactive groups, enhancing the compound's utility in therapeutic and diagnostic contexts.

In the realm of glycobiology, b-D-Glucopyranose, 1-thio-, 1-[(3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate has been explored for its role in carbohydrate-protein interactions. Glycans play a critical role in cellular recognition and signaling processes, and thioether analogs like this compound can mimic natural glycans while offering improved stability and modifiability. This makes them valuable tools for studying glycan-mediated biological processes and developing novel therapeutics.

One notable application of Glc(1-thio) derivatives is in the development of glycoconjugate vaccines. These vaccines are designed to elicit an immune response against specific carbohydrate antigens, which are often present on the surface of pathogens. By conjugating these antigens to a carrier protein using thioether linkages, researchers can create more stable and effective vaccine candidates. The (3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate group can be used to optimize the conjugation process and enhance the immunogenicity of the final product.

Another area where b-D-Glucopyranose, 1-thio-, 1-[(3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate has shown promise is in cancer research. Carbohydrates play a significant role in tumor biology, particularly in cell adhesion and metastasis. Thioether analogs of glucose can be used to disrupt these processes by interfering with carbohydrate-protein interactions or by serving as prodrugs that are selectively activated in tumor cells. Recent studies have demonstrated that such compounds can inhibit tumor growth and metastasis in preclinical models.

The synthesis of b-D-Glucopyranose, 1-thio-, 1-[(3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate involves several steps, including the protection of functional groups, introduction of the thioether linkage, and functionalization with the desired substituents. Advanced synthetic methods have been developed to improve yield and purity, making it more accessible for research purposes. These methods often involve protecting group strategies to ensure selective reactions at specific sites on the molecule.

In conclusion, b-D-Glucopyranose, 1-thio-, 1-[(3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate (CAS No. 19237-18-4) is a versatile compound with a wide range of applications in medicinal chemistry and glycobiology. Its unique structure and functional groups make it an attractive candidate for drug delivery systems, glycoconjugate vaccines, and cancer research. As research in these areas continues to advance, the potential uses for this compound are likely to expand further, contributing to significant advancements in both basic science and clinical applications.

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